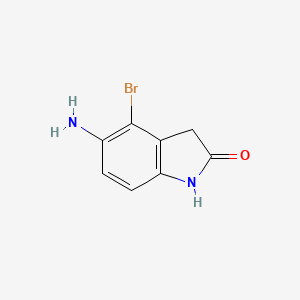

5-amino-4-bromo-2,3-dihydro-1H-indol-2-one

CAS No.: 1893053-49-0

Cat. No.: VC11994074

Molecular Formula: C8H7BrN2O

Molecular Weight: 227.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1893053-49-0 |

|---|---|

| Molecular Formula | C8H7BrN2O |

| Molecular Weight | 227.06 g/mol |

| IUPAC Name | 5-amino-4-bromo-1,3-dihydroindol-2-one |

| Standard InChI | InChI=1S/C8H7BrN2O/c9-8-4-3-7(12)11-6(4)2-1-5(8)10/h1-2H,3,10H2,(H,11,12) |

| Standard InChI Key | OOTDTHXRUVTYRX-UHFFFAOYSA-N |

| SMILES | C1C2=C(C=CC(=C2Br)N)NC1=O |

| Canonical SMILES | C1C2=C(C=CC(=C2Br)N)NC1=O |

Introduction

Structural and Physicochemical Properties

The IUPAC name of this compound is 5-amino-4-bromo-1,3-dihydroindol-2-one, and its structure is defined by a planar aromatic system fused to a partially saturated five-membered lactam ring. Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₇BrN₂O | |

| Molecular Weight | 227.06 g/mol | |

| CAS Number | 1893053-49-0 | |

| Standard InChI | InChI=1S/C8H7BrN2O/c9-8-4-3-7(12)11-6(4)2-1-5(8)10/h1-2H,3,10H2,(H,11,12) |

The planar geometry of the indole core facilitates π-π stacking interactions in the solid state, while the bromine atom introduces steric bulk and electronic effects that influence reactivity .

Synthetic Methodologies

Bromination of Acetoaminoindanone Precursors

A common synthesis begins with the bromination of an acetoaminoindanone precursor using N-bromosuccinimide (NBS) in polyethylene glycol (PEG) as a solvent. The reaction proceeds via radical-mediated bromination at position 4, followed by cyclization to form the lactam ring. Purification is achieved through recrystallization from ethanol, yielding the final product with >95% purity.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR data (DMSO-d₆, 400 MHz) reveals distinct signals for aromatic and lactam protons:

| Proton Position | δ (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| H6 | 7.32 | Doublet | 8.3 |

| H7 | 6.89 | Doublet | 8.3 |

| NH₂ | 6.15 | Broad singlet | - |

| Lactam CH₂ | 3.45 | Multiplet | - |

The coupling constant between H6 and H7 (8.3 Hz) confirms their vicinal relationship on the aromatic ring. The NH₂ protons appear as a broad singlet due to hydrogen bonding with the lactam carbonyl .

Infrared (IR) Spectroscopy

Key IR absorptions include:

-

N–H stretch: 3350 cm⁻¹ (amino group)

-

C=O stretch: 1680 cm⁻¹ (lactam carbonyl)

-

C–Br stretch: 610 cm⁻¹

Crystallographic and Solid-State Analysis

Although no single-crystal X-ray data exists for 5-amino-4-bromo-2,3-dihydro-1H-indol-2-one, studies on analogous compounds (e.g., 5-amino-4-bromo-2,3-dihydro-1H-inden-1-one) reveal a planar molecular framework with maximum deviations of 0.087 Å . In the crystal lattice, molecules form a three-dimensional network via:

-

N–H···O hydrogen bonds between the amino group and lactam carbonyl (2.89 Å)

These interactions suggest similar packing behavior for the title compound, potentially influencing solubility and melting point.

Reactivity and Functionalization

The bromine atom at position 4 serves as a handle for further derivatization:

Suzuki–Miyaura Cross-Coupling

Palladium-catalyzed coupling with aryl boronic acids could replace bromine with aromatic groups, as demonstrated for 5-bromo-4-fluoro-2,3-dihydro-1H-indol-2-one .

Amino Group Modifications

The primary amine at position 5 can undergo:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume